molecular formula C11H9N3 B8355848 3-(1H-imidazole-4-yl)-1H-indole

3-(1H-imidazole-4-yl)-1H-indole

Cat. No.: B8355848
M. Wt: 183.21 g/mol
InChI Key: UQAYXDFJSCXCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazole-4-yl)-1H-indole is a bifunctional azaheterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining the privileged indole and imidazole scaffolds in a single molecular framework. The indole nucleus is a fundamental building block in numerous natural products and pharmaceuticals, known for its diverse biological activities . The imidazole ring is a five-membered heterocycle with two nitrogen atoms, noted for its amphoteric nature and presence in critical biomolecules like histidine and purine . This molecular architecture makes this compound a valuable synthon for developing novel therapeutic agents. Compounds featuring both indole and imidazole rings have demonstrated a wide range of pharmacological activities in research, including potential as inhibitors for targets associated with neurodegenerative diseases , as well as antiurease and antioxidant properties . The fusion of these two heterocyclic systems is a recognized strategy in the design of new drug candidates, as it can facilitate interactions with various biological macromolecules . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for biological screening. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-1H-indole

InChI

InChI=1S/C11H9N3/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H,(H,12,14)

InChI Key

UQAYXDFJSCXCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=CN3

Origin of Product

United States

Synthetic Methodologies for 3 1h Imidazole 4 Yl 1h Indole and Its Analogs

Classical and Contemporary Synthetic Routes for Indole-Imidazole Conjugates

The construction of indole-imidazole frameworks can be achieved through a variety of synthetic routes. These methods often involve either the formation of the imidazole (B134444) ring onto a pre-existing indole (B1671886) core or the coupling of pre-functionalized indole and imidazole derivatives.

Multi-Component Reactions (MCRs) for Indole-Imidazole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netrug.nl This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular scaffolds. researchgate.netrug.nl

In the context of indole-imidazole synthesis, MCRs can be employed to assemble the heterocyclic core in a convergent manner. For instance, a one-pot, three-component reaction involving an aldehyde, an o-picolylamine, and an isocyanide can yield 1H-imidazol-4-yl-pyridines, demonstrating the potential of MCRs in constructing imidazole-containing heterocycles. nih.gov While not directly yielding the target compound, this illustrates a relevant MCR strategy. Another example involves the reaction of indole aldehydes in Groebke-Blackburn-Bienaymé reactions, which leads to a variety of fused and linked polyheterocyclic scaffolds. nih.gov

MCRs offer a streamlined approach to complex structures, often under mild conditions, and can be adapted to generate libraries of compounds for biological screening. nih.govrug.nl The modular nature of MCRs allows for the variation of each component, providing rapid access to a wide range of substituted indole-imidazole derivatives. nih.gov

Imidazoline (B1206853) Cyclization Strategies

Imidazoline cyclization represents another key strategy for the synthesis of imidazole-containing compounds. This method typically involves the cyclization of a diamine precursor with a carboxylic acid derivative or its equivalent. For the synthesis of 3-(1H-imidazol-4-yl)-1H-indole, this would involve a precursor containing both the indole and the necessary functionalities for cyclization.

A common approach involves the reaction of an indole-derived nitrile with ethylenediamine (B42938) in the presence of elemental sulfur, which facilitates the cyclization and subsequent oxidation to the imidazole. researchgate.net This method has been successfully used to synthesize a series of 2- or 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole derivatives. researchgate.net The general scheme for this type of synthesis is outlined below:

Starting Material (Indole Derivative)ReagentsProduct
Indole-3-acetonitrileEthylenediamine, Sulfur3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole
Indole-2-carbonitrileEthylenediamine, Sulfur2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

This strategy offers a direct route to the imidazoline, which can then be oxidized to the corresponding imidazole.

Coupling Reactions for Indole-Imidazole Linkages

The direct coupling of pre-formed indole and imidazole rings is a versatile and widely used approach for the synthesis of indole-imidazole conjugates. These reactions can be broadly categorized into transition-metal-catalyzed and metal-free systems.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comarabjchem.org Palladium-, copper-, and rhodium-based catalysts are commonly employed for the synthesis of indole and imidazole derivatives. mdpi.combeilstein-journals.org

One prominent example is the Suzuki-Miyaura cross-coupling reaction, which has been successfully applied to unprotected haloimidazoles. acs.org This palladium-catalyzed reaction allows for the coupling of an imidazole boronic acid or ester with a halogenated indole, or vice versa, to form the desired C-C bond. acs.org Similarly, copper-catalyzed N-arylation reactions, such as the Ullmann condensation, can be used to form a C-N linkage between the indole nitrogen and an imidazole ring. beilstein-journals.org

Recent advancements have also focused on direct C-H activation/functionalization reactions. For example, a palladium-catalyzed aerobic C2-H functionalization of indoles with a tethered N-methoxylamide as a directing group has been reported. acs.org While this specific example leads to imidazo[1,5-a]indoles, the underlying principle of C-H activation is a powerful strategy for forming direct bonds between heterocycles.

Examples of Transition-Metal-Catalyzed Coupling Reactions:

Indole SubstrateImidazole SubstrateCatalyst/ReagentsProduct Type
3-Bromoindole4-(Tributylstannyl)imidazolePd(PPh₃)₄3-(1H-imidazol-4-yl)-1H-indole
4-IodoindoleImidazoleCuI, L-proline4-(1H-imidazol-1-yl)-1H-indole
Indole4-BromoimidazolePd(OAc)₂, P(o-tol)₃3-(1H-imidazol-4-yl)-1H-indole

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost, toxicity, and environmental concerns associated with transition metals. dergipark.org.trorganic-chemistry.org These systems often rely on the use of alternative activating agents or reaction conditions.

For the synthesis of indole-imidazole linkages, metal-free approaches can involve nucleophilic aromatic substitution (SNAr) reactions, where a sufficiently activated halo-indole or halo-imidazole reacts with the corresponding nucleophilic heterocycle. The use of strong bases can facilitate the deprotonation of the N-H bond of indole or imidazole, increasing its nucleophilicity.

Another metal-free strategy involves oxidative coupling reactions. rsc.org These reactions can form a direct bond between two C-H bonds under the action of an oxidant. rsc.org For instance, the reaction of an indole with an imidazole in the presence of an oxidant like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) could potentially lead to the desired cross-coupled product. organic-chemistry.org

A base-mediated deaminative coupling of benzylamines and nitriles has been reported for the synthesis of substituted imidazoles, offering a transition-metal-free route to the imidazole core. rsc.org Furthermore, a novel synthesis of indoles from N-Ts-2-alkenylanilines mediated by N-iodosuccinimide (NIS) showcases a metal-free cascade C-N bond formation and aromatization. researchgate.net

Synthesis of Substituted Indole-Imidazole Derivatives

The synthesis of substituted indole-imidazole derivatives allows for the fine-tuning of the molecule's properties. Substituents can be introduced either on the starting materials before the coupling or cyclization step, or by post-functionalization of the parent 3-(1H-imidazol-4-yl)-1H-indole scaffold.

For example, using substituted gramine (B1672134) derivatives in a one-pot synthesis allows for the introduction of various alkyl or other groups onto the imidazole ring. nih.gov Similarly, starting with substituted o-alkynylanilines in a silver-catalyzed cyclization/addition/aromatization cascade provides access to a range of substituted 4-(imidazol-1-yl)indole derivatives. rsc.org

The van Leusen imidazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is another versatile method for creating substituted imidazoles that can then be linked to an indole moiety. mdpi.com This method was utilized to synthesize a series of fluorinated indole-imidazoles. mdpi.com

Table of Substituted Indole-Imidazole Derivatives and their Synthetic Origin:

Indole-Imidazole DerivativeSynthetic ApproachReference
1-Alkyl-4-(1H-indol-3-yl)-1H-imidazoleOne-pot synthesis from substituted gramine and imidazole nih.gov
2-Substituted 4-(1H-imidazol-1-yl)-1H-indolesAg-catalyzed cyclization of substituted o-alkynylanilines rsc.org
Fluorinated Indole-Imidazolesvan Leusen imidazole synthesis mdpi.com
Indole-imidazole hybrids with electron-donating or-withdrawing groupsOne-pot synthesis from gramine and substituted imidazoles nih.gov
Preparation of Indole-3-Carboxaldehyde (B46971) Intermediates

A pivotal precursor in the synthesis of many 3-substituted indoles, including the target imidazole derivatives, is 1H-indole-3-carboxaldehyde. ekb.egekb.egresearchgate.net This intermediate is crucial as its carbonyl group allows for straightforward C-C and C-N bond-forming reactions necessary for building the imidazole ring. ekb.egekb.eg

Several methods exist for the synthesis of indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely employed and superior method, known for its simplicity and nearly quantitative yields of high-purity product. ekb.egorgsyn.org This reaction typically involves the formylation of indole using a Vilsmeier reagent, which can be prepared from phosphorus oxychloride (POCl₃) and a suitable amide like dimethylformamide (DMF). ekb.egorgsyn.org A one-pot variation of this approach involves reacting 2-methylaniline compounds with a Vilsmeier reagent in DMF. google.com

Other notable synthetic routes to indole-3-carboxaldehyde include:

The Reimer-Tiemann reaction: Involves treating indole with chloroform (B151607) (CHCl₃) in the presence of a strong base. ekb.egorgsyn.org

The Sommelet reaction: Can be performed on gramine, a derivative of indole. ekb.egorgsyn.org

The Grignard reaction: Utilizes an indole Grignard reagent. ekb.egorgsyn.org

Oxidation of gramine methiodide: An unusual oxidation using sodium nitrite (B80452) in DMF can produce the aldehyde in good yield. ekb.eg

From oximes: The corresponding aldoxime can be converted to the aldehyde using reagents like cupric chloride dihydrate. ekb.egresearchgate.net

Table 1: Selected Synthetic Methods for 1H-Indole-3-Carboxaldehyde

Method Key Reagents Characteristics Source(s)
Vilsmeier-Haack Reaction Indole, POCl₃, DMF Simple, convenient, high yield, high purity product. orgsyn.org orgsyn.org, ekb.eg
Reimer-Tiemann Reaction Indole, CHCl₃, aq. KOH Classic method for ortho-formylation of phenols, adapted for indoles. orgsyn.org, ekb.eg
Sommelet Reaction Gramine, Hexamethylenetetramine (HMTA) Utilizes a pre-functionalized indole derivative. orgsyn.org, ekb.eg
Oxidation of Gramine Derivative Gramine methiodide, NaNO₂, DMF An unconventional oxidative approach. ekb.eg
One-Pot from 2-Methylaniline 2-Methylaniline, Vilsmeier reagent Reduces intermediate separation steps. google.com google.com
Derivatization at the Indole Moiety

Once the core indole structure is established, further modifications can be introduced at various positions on the indole moiety to create a library of analogs. These derivatizations are critical for tuning the molecule's properties.

A primary site for derivatization is the indole nitrogen (N-1). The protection of this nitrogen through N-alkylation or N-acylation is a common strategy. ekb.eg For instance, various 3-(imidazol-1-ylmethyl)-1H-indole derivatives have been synthesized with different substituted benzyl (B1604629) groups attached to the indole nitrogen, demonstrating the feasibility of this approach. tandfonline.com

Functionalization is not limited to the nitrogen atom. The benzene (B151609) portion of the indole ring can also be modified. Halogenation is a common transformation, with reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) used to introduce iodine, bromine, and chlorine atoms onto the indole ring system. nih.gov Furthermore, reactions like the Hofmann-Martius-type rearrangement can be employed to introduce aryl groups at the C4 position of the indole ring. nih.gov

Table 2: Examples of Derivatization at the Indole Moiety

Derivatization Type Position Reagents/Method Example Product Class Source(s)
N-Alkylation N-1 Substituted benzyl halides, base 1-Benzyl-3-(imidazol-1-ylmethyl)-1H-indoles tandfonline.com
C-Halogenation Benzene Ring N-Iodosuccinimide (NIS) 7-Iodo-oxazino[4,3-a]indole derivatives nih.gov
C-Arylation C-4 Hofmann-Martius Rearrangement 4-(Indol-3-yl-methyl)anilines nih.gov
Functionalization of the Imidazole Ring

Functional groups on the imidazole ring are often introduced during its formation rather than by substitution on a pre-formed ring. Multicomponent reactions (MCRs) are particularly powerful for this purpose, as they allow for the direct incorporation of diverse substituents by varying the starting materials.

The Van Leusen three-component reaction is a prime example. nih.govbeilstein-journals.org This one-pot reaction can construct the imidazole ring from an aldehyde (like indole-3-carboxaldehyde), a primary amine, and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov By choosing different primary amines (e.g., 4-iodobenzylamine (B181653) or 4-methoxybenzylamine), one can directly install various substituents at the N-1 position of the imidazole ring, yielding a diverse array of N-substituted 3-(1H-imidazol-5-yl)-1H-indoles. nih.gov The general chemistry of imidazoles indicates a susceptibility to electrophilic attack, suggesting that post-synthesis modification is also possible, though less commonly reported for this specific scaffold. thieme-connect.de

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally sustainable methods. For the synthesis of 3-(1H-imidazole-4-yl)-1H-indole and its analogs, microwave-assisted synthesis and the use of reusable catalysts represent significant advances in this direction.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov For the synthesis of indolylimidazole derivatives, microwave-assisted methods offer dramatic advantages, including significantly shorter reaction times, often improved product yields, and cleaner reaction profiles. beilstein-journals.orgresearchgate.net

For example, a one-pot synthesis of substituted indolylimidazoles using a reusable catalyst was successfully performed under microwave irradiation, highlighting its efficiency. researchgate.net In the synthesis of related benzimidazole (B57391) and triazole hybrid molecules, microwave-assisted protocols reduced reaction times from many hours under conventional heating to mere minutes, while maintaining excellent yields. beilstein-journals.orgnih.gov The synthesis of various indole derivatives, such as 2-methyl-1H-indole-3-carboxylates, has also been optimized using microwave heating, achieving excellent yields with high regioselectivity. mdpi.comunina.it

Utilization of Reusable Catalysts in Imidazole Synthesis

The principles of green chemistry encourage the use of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. researchgate.net Several types of reusable catalysts have been effectively employed in the synthesis of imidazole and its derivatives.

These catalysts include:

Heterogeneous Catalysts: Solid-supported catalysts like FeCl₃ on silica (B1680970) (FeCl₃/SiO₂) have been used for the solvent-free synthesis of imidazoles and can be recycled for several consecutive runs without a significant loss of potency. nih.gov

Zeolites: Materials such as ZSM-11 zeolite have proven to be highly active and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. The catalyst can be recycled and reused in multiple runs without a considerable loss of activity. nih.gov

Polymer-Supported Catalysts: Ion-exchange resins like Amberlyst A-15 have been used as an efficient and reusable catalyst for the green synthesis of indolylimidazole derivatives. researchgate.net

Magnetic Nanocatalysts: Nanoparticles with a magnetic core (e.g., Fe₃O₄) coated with a catalytic layer (e.g., silica) are particularly advantageous. sci-hub.se Their magnetic properties allow for simple and efficient separation from the reaction mixture using an external magnet, and they can be reused multiple times without significant loss of catalytic activity. sci-hub.se

Table 3: Examples of Reusable Catalysts in Imidazole Synthesis

Catalyst Catalyst Type Key Features Source(s)
ZSM-11 Zeolite Zeolite High activity, reusable for at least five runs, solvent-free conditions. nih.gov nih.gov
Amberlyst A-15 Ion-Exchange Resin Cost-effective, reusable, eco-friendly. researchgate.net researchgate.net
FeCl₃/SiO₂ Heterogeneous Recyclable, solvent-free conditions, mild reaction conditions. nih.gov nih.gov
Magnetic Nanocatalysts (e.g., Fe₃O₄@SiO₂) Nanocatalyst Easy separation via magnet, high reusability, green and eco-friendly. sci-hub.se sci-hub.se

Structure Activity Relationship Sar Studies of 3 1h Imidazole 4 Yl 1h Indole Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 3-(1H-imidazol-4-yl)-1H-indole derivatives is highly sensitive to the nature and position of substituents on both the indole (B1671886) and imidazole (B134444) moieties. researchgate.netresearchgate.net SAR studies have explored the influence of various functional groups, isomeric forms, and linker modulations to map the chemical space required for specific biological outcomes. nih.gov

Modifications to the indole ring system are a key strategy for fine-tuning the pharmacological profile of these derivatives. The electronic properties, size, and stereochemistry of substituents on the indole nucleus can significantly impact activity. nih.gov

The size and hydrophobicity of substituents on the indole ring play a critical role in the activity of these compounds. Increased lipophilicity can enhance the ability of a molecule to cross biological membranes and reach its target. researchgate.net For instance, in a series of antileishmanial 1-benzyl-3-(imidazol-1-ylmethyl)indoles, the hydrophobic character of the substituent at the para-position of the benzyl (B1604629) group was identified as a key determinant of activity. tandfonline.com

A quantitative structure-activity relationship (QSAR) study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors revealed that increased steric bulk and/or hydrophobicity at the C3 position of the indole ring were favorable for enhanced inhibitory activity. jyoungpharm.org Similarly, studies on DNA-templated indolenine squaraine dye aggregates have shown that increased hydrophobicity can be a major contributor to molecular aggregation and stability. nih.gov

Table 1: Impact of Hydrophobic Substitutions on Biological Activity
Compound SeriesPosition of SubstitutionFavorable PropertyObserved EffectReference
Antileishmanial 1-benzyl-3-(imidazol-1-ylmethyl)indolespara-position of N1-benzyl groupHydrophobicityImportant for antiparasitic activity tandfonline.com
PIM-1 Inhibitor 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-aminesIndole C3-positionSteric Bulk / HydrophobicityFavorable for better PIM-1 inhibition jyoungpharm.org
Herbicide Indole DerivativesTetrahydrocarbazole moietyLipophilicity (from methylene (B1212753) groups)May facilitate access to the plant researchgate.net

The electronic nature of substituents on the indole ring significantly modulates the reactivity and biological activity of the scaffold. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole system, affecting its interaction with biological targets. researchgate.net

Theoretical studies have shown that substituents like -CH₃, -F, and -NH₂ can act as activating groups, while a strong EWG like the nitro group (-NO₂) generally has a deactivating effect. acs.org In some series of indole derivatives developed as herbicides, the presence of EWGs on the aromatic ring was found to correlate with increased activity. researchgate.net Conversely, in other contexts, any significant electronic perturbation, whether from an EDG or an EWG, has been observed to reduce desired properties like aromaticity. nih.gov

In a study of indole-imidazole compounds with antimicrobial properties, substitutions with halogens (EWGs) at the 5- and 6-positions of the indole were explored to probe the effect of ring electronics on activity. nih.gov Interestingly, a 5-fluoro analogue was found to be inactive, whereas other halogenated derivatives showed weak to moderate activity, indicating that the specific position and nature of the EWG are critical. nih.gov

Table 2: Influence of Electronic Groups on the Indole Moiety
Compound Class/StudySubstituent TypePositionObserved Effect on Activity/PropertyReference
General Indole Derivatives (Theoretical)EWG (-NO₂)Aromatic RingDeactivating effect acs.org
Antimicrobial Indole-ImidazolesEWG (-F)Indole C5-positionCompound devoid of activity nih.gov
Herbicide Indole DerivativesEWGAromatic RingCorrelated with increased activity researchgate.net
Porphyrinoids (Analogous System)EDG & EWG-Both reduced aromaticity nih.gov

The introduction of the imidazole ring can influence the conformational flexibility of the indole backbone, with certain derivatives adopting a specific (e.g., cis) conformation in solution. ontosight.ai The relative orientation of the indole and imidazole rings can change significantly based on the substitution pattern. nih.gov In the development of anti-cancer agents, enantioselective synthesis has produced indole derivatives where minor structural changes between analogs led to distinct mechanisms of action (G1 vs. G2 cell cycle arrest), highlighting the importance of stereochemistry. nih.gov

Furthermore, studies on bis-indole compounds, where two indole rings are linked, have shown that the point of connection is critical. A 6-6' linkage between the indole moieties resulted in optimal activity, while other isomeric linkages (5-6', 6-5', and 5-5') led to a significant reduction in potency. nih.gov

Just as with the indole moiety, modifications to the imidazole ring and any linker connecting it to other parts of the molecule are critical for optimizing activity. Replacing the imidazole ring with other heterocycles, such as piperidine (B6355638) or pyrrolidine, has been shown to differentially affect the potency of antagonists, demonstrating the unique contribution of the imidazole core. nih.gov

In one study, introducing various amines as N-substituents on the imidazole ring was used to probe for new hydrogen bond interactions. nih.gov In another, the presence of simple alkyl substituents (methyl, ethyl, isopropyl) on the imidazole ring was identified as the most important structural feature for the cytoprotective activity of the compounds. nih.gov The antioxidant properties of these derivatives are tied to the electron-donating nature of both the indole and imidazole rings. nih.gov

The linker region also plays a crucial role. In a series of NLRP3 inhibitors, an acetamide (B32628) bridge was found to be essential for activity, as shortening the linker or removing the carbonyl group rendered the compounds inactive. mdpi.com This illustrates that the length, rigidity, and chemical nature of the linker are key parameters for achieving proper orientation and binding at the target site.

The 3-(1H-imidazol-4-yl)-1H-indole scaffold's activity arises from a combination of key pharmacophoric features that facilitate target engagement. The imidazole ring, a constituent of the amino acid histidine, is a versatile interaction partner. researchgate.net It can participate in crucial hydrogen bonding and coordination chemistry, allowing it to bind to various biomolecules. ontosight.ai

The pharmacophore can be defined by several key elements:

The Indole NH Group: Often acts as a hydrogen bond donor.

The Imidazole Ring: The basic nitrogen atom can act as a hydrogen bond acceptor, while the other NH can be a donor. Its aromatic nature contributes to π-π stacking interactions. ontosight.airesearchgate.net

The Combined Aromatic System: The delocalized electrons across both the indole and imidazole rings contribute to the molecule's ability to act as an electron or hydrogen atom donor, which is the basis for its antioxidant activity. nih.gov

Impact of Substitutions on the Indole Moiety

Correlation Between Structural Modifications and Potency/Selectivity Profiles

The biological activity of 3-(1H-imidazole-4-yl)-1H-indole derivatives can be significantly modulated by introducing various substituents on both the indole and imidazole rings. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for specific biological targets.

Initial screenings of a compound library identified 3-substituted-1H-imidazol-5-yl-1H-indole derivatives as having weak inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This led to more extensive SAR studies to optimize the antimicrobial potency of this scaffold.

Key findings from these studies on the anti-MRSA and antifungal activity of 3-(1H-imidazol-5-yl)-1H-indole derivatives highlight the following SAR trends:

Substitution on the Imidazole Nitrogen: The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in determining the antimicrobial potency. For instance, the introduction of a benzyl group at this position was found to be a key modification in early hits.

Substitution on the Indole Ring: Halogen substitution on the indole ring has been explored to enhance biological activity. However, a 5-fluoro analogue of an initial hit compound was found to be devoid of activity, indicating that the position and nature of the halogen are critical. nih.gov

Impact of Different Substituents: A library of analogues was synthesized to explore the influence of various substituents on both the imidazole and indole moieties. This led to the identification of derivatives with significantly improved anti-MRSA activity (MIC ≤ 0.25 µg/mL). nih.gov For example, specific phenethyl-indole-imidazole derivatives demonstrated selective antifungal activity against Cryptococcus neoformans. nih.gov

The following interactive data table summarizes the SAR data for a selection of 3-(1H-imidazol-5-yl)-1H-indole derivatives against MRSA.

CompoundImidazole N-SubstituentIndole SubstitutionMIC (µg/mL) against MRSA
1 HUnsubstituted16
2 HUnsubstituted16
3 H5-Fluoro>32
26 VariesVaries≤0.25
32 VariesVaries≤0.25
57 Phenethyl6-MethoxyNot specified for MRSA, potent against C. neoformans

Beyond antimicrobial activity, the 3-(imidazolyl)indole scaffold has been investigated for other therapeutic areas. For instance, derivatives of the related 3-substituted indolinone containing an imidazole moiety, such as SU9516, have been identified as cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov The selectivity of these kinase inhibitors is highly dependent on the substitutions at the C-3 position of the oxindole (B195798) scaffold. researchgate.net

Studies on other related indole and imidazole-containing compounds have also provided valuable SAR insights. For example, in a series of indolecarboxamides as H4 receptor ligands, the substitution pattern on the indole ring was found to be critical for activity. nih.gov Similarly, for 1,5-diarylimidazoles, the choice of substituents at various positions on the imidazole ring was shown to be critical for their activity as microtubule-stabilizing agents and inhibitors of eicosanoid biosynthesis.

SAR in the Context of Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold, with its distinct and modifiable chemical features, is a promising framework for the design of such agents.

The SAR for multi-targeting often involves finding a balance in the activity at different targets. This can be achieved by incorporating pharmacophoric elements for each target within a single molecule. For instance, diaryl-imidazole derivatives have been explored as multi-target agents for Alzheimer's disease by combining microtubule-stabilizing activity with cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition. nih.govacs.org The SAR studies in this context revealed that the substitution pattern on the imidazole and the nature of the aryl groups are critical for achieving a balanced activity profile. nih.gov

In the realm of cancer therapy, derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been designed as multi-targeted inhibitors of Janus kinases (JAK) 2/3 and Aurora A/B kinases. researchgate.net These studies demonstrated that specific substitution patterns on the pyrazole (B372694) and imidazole rings could lead to potent and balanced inhibition of all four kinases. researchgate.net

The indole nucleus itself is a common component in the design of multi-target anticancer agents. nih.gov By combining the indole scaffold with other pharmacophores, researchers have developed hybrid molecules with synergistic effects. For example, indole-based 1,2,4-triazole (B32235) derivatives have been identified as potent tubulin polymerization inhibitors with anticancer activity. rsc.org

For neurodegenerative diseases, the development of MTDLs based on indole and imidazole scaffolds is an active area of research. nih.gov These approaches aim to concurrently address various pathological mechanisms, such as neuroinflammation and protein aggregation. nih.govnih.gov The SAR in this context focuses on optimizing substitutions to achieve desired activities, such as cholinesterase inhibition and anti-neuroinflammatory effects, within a single molecule.

Mechanistic Investigations of Biological Activities

Anticancer Mechanisms

A significant body of research has identified the indole (B1671886) scaffold as a privileged structure for the development of tubulin polymerization inhibitors. nih.gov These agents interfere with the dynamic equilibrium of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell shape. nih.govnih.gov By disrupting microtubule function, these compounds can effectively halt the cell cycle and induce cell death, a strategy that has proven successful for many anticancer drugs. nih.gov

Derivatives of 3-(1H-imidazol-4-yl)-1H-indole, particularly those with arylthio or aroyl substitutions, have demonstrated potent inhibition of tubulin polymerization. nih.govcsic.es These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of αβ-tubulin dimers into microtubules. nih.govcsic.es For instance, certain arylthioindole (ATI) derivatives exhibit inhibitory activity on tubulin assembly with IC50 values in the low micromolar range, comparable to established agents like combretastatin (B1194345) A-4. nih.govcsic.es The introduction of specific substituents, such as a 3,4,5-trimethoxyphenylthio group at the 3-position of the indole, can significantly enhance both tubulin polymerization inhibition and antiproliferative activity. csic.es

The disruption of the microtubule network within cancer cells by these indole derivatives has been visually confirmed through immunofluorescence studies. frontiersin.org In treated cells, the normally organized microtubule network becomes irregular and fragmented, demonstrating the compound's direct effect on the cytoskeleton. frontiersin.org This interference with microtubule dynamics is a key mechanism leading to the arrest of mitotic progression. nih.gov

Table 1: Tubulin Polymerization Inhibition by Selected Indole Derivatives

Compound Tubulin Assembly IC50 (µM) Cell Line Antiproliferative IC50 (nM) Reference
ATI Derivative 3 3.3 MCF-7 52 nih.gov
ATI Derivative 4 2.0 MCF-7 13 nih.gov
Arylthioindole 10 2.6 MCF-7 34 csic.es
Combretastatin A-4 2.2 MCF-7 17 csic.es

This table is interactive. You can sort and filter the data by clicking on the headers.

The disruption of microtubule dynamics by 3-(1H-imidazol-4-yl)-1H-indole derivatives directly leads to cell cycle arrest, primarily at the G2/M phase. nih.govdoi.orgnih.gov By preventing the formation of a functional mitotic spindle, the cells are unable to proceed through mitosis, triggering a mitotic checkpoint. nih.gov Studies have shown that treatment with potent indole-based tubulin inhibitors can cause a significant accumulation of cells in the G2/M phase. nih.govrsc.org For example, certain arylthioindole derivatives at nanomolar concentrations arrested over 80% of HeLa cells in the G2/M phase. nih.gov This prolonged mitotic arrest ultimately culminates in programmed cell death, or apoptosis. nih.govdoi.org

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Indole compounds, including those with an imidazole (B134444) moiety, have been shown to induce apoptosis through various pathways. researchgate.netnih.gov One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.netnih.gov Treatment with imidazole-containing compounds has been observed to increase the levels of cleaved (active) caspase-3 and caspase-9. researchgate.net The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. researchgate.net This is often characterized by changes in the expression of the Bcl-2 family of proteins, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Furthermore, some indole derivatives can induce apoptosis through the extrinsic or death receptor pathway. nih.gov This can involve the upregulation of Fas, a death receptor on the cell surface. nih.gov The induction of apoptosis is also evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of effector caspases like caspase-3. nih.govresearchgate.net

The metastatic spread of cancer is a major cause of mortality. This process involves the migration and invasion of cancer cells from the primary tumor to distant sites. nih.gov Indole-based compounds have demonstrated the ability to inhibit these critical steps in the metastatic cascade. nih.govnih.gov The mechanism often involves the modulation of proteins that regulate cell adhesion and the extracellular matrix. nih.gov

For example, Indole-3-carbinol has been shown to significantly inhibit cell adhesion, spreading, and invasion in breast cancer cells. nih.gov This effect was associated with the upregulation of E-cadherin, a protein crucial for cell-cell adhesion, and PTEN, a tumor suppressor gene. nih.gov Acidification of the extracellular medium, which promotes extracellular matrix breakdown and tumor cell migration, can be counteracted by inhibitors of carbonic anhydrases (CAs), and some indole-based benzenesulfonamides have shown efficacy in this regard, thereby suppressing tumor growth and cell migration. nih.gov

In addition to their effects on the cytoskeleton and apoptosis, derivatives of 3-(1H-imidazol-4-yl)-1H-indole can modulate the activity of key enzymes and signaling pathways that are often dysregulated in cancer.

Human DNA topoisomerase IIα (topo IIα) is a vital enzyme that alters DNA topology to facilitate processes like DNA replication and chromosome segregation. nih.gov It is a well-established target for anticancer drugs. nih.govnih.gov These drugs can be classified as either poisons, which stabilize the DNA-topo II complex leading to DNA breaks, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle without causing DNA damage. nih.gov The latter are often considered to have a better safety profile. nih.gov

Several 3-methyl-2-phenyl-1H-indole derivatives have been identified as catalytic inhibitors of topo IIα. nih.govacs.org A good correlation has been observed between their antiproliferative effects and their ability to inhibit the relaxation activity of topo IIα. acs.org Targeting the α-isoform specifically is considered a promising strategy, as inhibition of the β-isoform has been linked to cardiotoxicity and secondary malignancies. nih.govnih.govimist.ma

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. nih.govnih.govmdpi.com It is overexpressed in many types of tumors and is a convergence point for signals from integrins and growth factor receptors. nih.govmdpi.com Therefore, inhibiting FAK is a promising strategy to combat tumor growth and metastasis. nih.govmdpi.com

Small molecule inhibitors targeting FAK have been shown to be potent anti-angiogenic agents. nih.gov They can reduce the viability, migration, and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors. nih.gov FAK inhibitors can also induce apoptosis in endothelial cells and modify the actin cytoskeleton. nih.gov In cancer cells, FAK inhibition has been shown to suppress proliferation, migration, and invasion, and induce cell-cycle arrest and apoptosis. researchgate.net The inhibitory effects on cancer progression can be mediated through the downregulation of pathways such as the PI3K/Akt signaling pathway. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
3-(1H-imidazole-4-yl)-1H-indole
Combretastatin A-4
Nocodazole
Indole-3-carbinol
Etoposide
Doxorubicin
Mitoxantrone
Olaparib
PF-573,228
FAK Inhibitor 14
TAE-226

Modulation of Key Oncogenic Signaling Pathways

c-MYC G-Quadruplex DNA Stabilization

The c-MYC oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-MYC gene can form a G-quadruplex DNA structure, which acts as a silencer element. Stabilization of this G-quadruplex by small molecules can inhibit c-MYC transcription, presenting a promising anticancer strategy.

While direct studies on this compound are limited, research on structurally related scaffolds provides valuable insights. For instance, indolylmethyleneindanone derivatives have been shown to specifically induce and stabilize the parallel G-quadruplex topology of the c-MYC promoter. nih.gov These compounds exhibit significant melting temperature increases (ΔT1/2) of up to 24°C for c-MYC quadruplex DNA, with much lower effects on duplex DNA (ΔT1/2 ~ 3.2°C). nih.gov Molecular modeling and dynamics studies suggest that these ligands interact with the G-quadruplex through 5'- and 3'-end stacking modes. nih.gov Another example is a ruthenium (II) complex which has been shown to bind to and stabilize the MYC G-quadruplex, leading to the downregulation of c-MYC expression. nih.gov Given the presence of the indole moiety in this compound, a key structural feature in the aforementioned examples, it is plausible that this compound could also engage in stabilizing c-MYC G-quadruplex DNA, thereby exerting antiproliferative effects.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. nih.gov

Although direct evidence for the inhibition of Aurora kinases by this compound is yet to be established, several imidazole-based compounds have been identified as potent Aurora kinase inhibitors. For example, fragment-based discovery has led to the identification of pyrazol-4-yl ureas containing a benzimidazole (B57391) moiety as dual inhibitors of Aurora A and Aurora B kinases. nih.gov These inhibitors induce a polyploid cellular phenotype, which is characteristic of Aurora B inhibition. nih.gov The imidazo[4,5-b]pyridine derivative CCT137690 is another example of a highly selective and orally bioavailable inhibitor of both Aurora A and B kinases. nih.gov The structural similarity of the imidazole core in these inhibitors to that of this compound suggests a potential for this compound to interact with the ATP-binding site of Aurora kinases.

Protein Kinase C Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the development of cancer and other diseases.

The indole scaffold is a common feature in many PKC inhibitors. A notable example is sotrastaurin (B1684114) (AEB071), a potent and selective pan-PKC inhibitor with an indolyl-pyrrole-dione structure. nih.govnih.gov It demonstrates low nanomolar to micromolar inhibitory constants (Ki) against various PKC isozymes. nih.gov X-ray crystallography has confirmed the binding of maleimide-based inhibitors, which share structural similarities with the pyrrole-dione part of sotrastaurin, to the active site of PKCα. nih.gov The presence of the indole ring in this compound suggests that it may also function as a PKC inhibitor by competing with ATP for binding to the kinase domain.

Antimicrobial Mechanisms

Antibacterial Action: DNA Integrity and Protein Kinase Inhibition

Derivatives of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanisms underlying this activity are multifaceted and appear to involve the disruption of fundamental cellular processes.

Molecular docking studies have suggested that indolylbenzimidazole derivatives, which are structurally analogous to the title compound, may exert their antibacterial effects by targeting multiple key proteins. These potential targets include (p)ppGpp synthetases/hydrolases, the cell division protein FtsZ, and pyruvate (B1213749) kinase. nih.gov Inhibition of these enzymes would disrupt crucial pathways such as the stringent response, cell division, and glycolysis, respectively. Furthermore, some heterocyclic kinase inhibitors with a pyrrole-2,5-dione structure have been shown to induce single-strand breaks in DNA and promote DNA fragmentation, leading to apoptosis-like cell death in human colon carcinoma cells. researchgate.net This suggests that a similar mechanism of inducing DNA damage could contribute to the antibacterial action of this compound derivatives.

Antifungal Pathways

Imidazole-containing compounds are a cornerstone of antifungal therapy. The primary mechanism of action for azole antifungals, including imidazoles, is the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase. mdpi.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.gov

Several derivatives of 3-(1H-imidazol-yl)-propan-1-one oxime esters have shown potent anti-Candida activity, with some compounds exhibiting greater potency than the commonly used antifungal drug fluconazole. mdpi.com Similarly, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives have also displayed notable antifungal activity against Candida albicans. researchgate.net Given the well-established role of the imidazole moiety in targeting fungal ergosterol biosynthesis, it is highly probable that this compound exerts its antifungal effects through a similar mechanism.

Antitubercular Targets (e.g., MmpL3 protein)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents with new mechanisms of action. The Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for antitubercular drug development. MmpL3 is an essential transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. nih.govresearchgate.net

Several studies have identified that 1H-benzo[d]imidazole derivatives, which are structurally related to the imidazole-indole scaffold, target MmpL3. nih.govresearchgate.net Inhibition of MmpL3 by these compounds leads to a reduction in the synthesis of trehalose dimycolate (TDM) and mycolylated arabinogalactan, crucial components of the mycobacterial cell wall. researchgate.net Furthermore, indole-2-carboxamide derivatives have been extensively studied as MmpL3 inhibitors, with some showing exceptional activity against Mycobacterium tuberculosis. nih.govjohnshopkins.edu The shared structural motifs between these potent MmpL3 inhibitors and this compound strongly suggest that this compound may also exert its antitubercular activity by targeting the MmpL3 transporter.

Antiviral Strategies

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. The this compound scaffold has been investigated for its potential in antiviral strategies, particularly against Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV).

HIV-1 Fusion Inhibition:

The entry of HIV-1 into a host cell is a critical first step in its lifecycle and is mediated by the viral envelope glycoprotein (B1211001) complex (Env), which consists of gp120 and gp41 subunits. nih.gov The gp41 subunit is responsible for the fusion of the viral and cellular membranes, a process that can be targeted by fusion inhibitors. nih.govamsterdamumc.nl While the only approved fusion inhibitor, Enfuvirtide, is a peptide, there is significant interest in developing small-molecule inhibitors to overcome the pharmacological limitations of peptides. nih.govgrantome.com

Research has focused on developing low molecular weight compounds that can bind to a deep hydrophobic cavity on the coiled-coil of HIV-1 gp41, thereby inhibiting the protein-protein interactions necessary for fusion. grantome.comnih.gov Indole-based scaffolds have been explored in this context. grantome.com The goal is to identify a pharmacophore that effectively blocks the interaction between the N- and C-peptides of gp41, preventing the formation of the six-helix bundle structure required for membrane fusion. grantome.comnih.gov

NS3/4A Protease Inhibition:

The Hepatitis C Virus (HCV) NS3/4A protease is a serine protease essential for viral replication. acs.orgnih.gov It cleaves the viral polyprotein into individual functional proteins. acs.orgnih.gov Consequently, inhibiting this enzyme is a key strategy in combating HCV infection. acs.orgnih.govdrugbank.com Several direct-acting antivirals targeting the NS3/4A protease have been developed. nih.gov

A novel class of small molecules based on a tryptophan derivative scaffold, which is structurally related to this compound, has been identified as potent inhibitors of the HCV NS3/4A protease. acs.org These inhibitors are active against both the wild-type enzyme and drug-resistant mutant strains. acs.org For instance, a synthesized tryptophan derivative demonstrated significant inhibitory activity against the protease with an IC₅₀ of 4.60 μM and was also effective against the D168A mutant. acs.org This compound also showed a good therapeutic index in a viral replication assay. acs.org

Antimalarial and Antiparasitic Actions

The imidazole and indole nuclei are present in various compounds with reported antiparasitic activities. nih.govnih.govresearchgate.net

Antimalarial Actions:

Malaria, caused by Plasmodium parasites, remains a significant global health issue, with a continuous need for new and effective antimalarial drugs due to the emergence of drug-resistant strains. nih.govnih.gov High-throughput screening of compound libraries has identified various scaffolds with antiplasmodial activity. nih.gov

A series of 3-piperidin-4-yl-1H-indoles, structurally related to this compound, were synthesized and evaluated for their activity against Plasmodium falciparum. nih.gov These studies revealed that while most modifications to the N-piperidinyl group were not well-tolerated, a lead compound with promising antimalarial activity against both drug-sensitive and resistant strains was identified. nih.gov This highlights the potential of the indole core in developing new antimalarial chemotypes. nih.gov Furthermore, indole-3-glyoxyl tyrosine derivatives have also shown significant parasite growth inhibition against P. falciparum with low cytotoxicity to human cells. researchgate.net Some 1,3,4-oxadiazole (B1194373) derivatives have been identified as having slow-action activity against P. falciparum. malariaworld.org

Antiparasitic Actions:

The imidazole moiety is a key feature in many compounds with broad-spectrum antiparasitic activity. nih.govresearchgate.netnih.gov Imidazole derivatives have been shown to restrict the growth of parasites like Toxoplasma gondii in a dose-dependent manner. nih.gov The proposed mechanism of action involves the induction of oxidative stress in the parasite. nih.govresearchgate.net Treatment with imidazole compounds led to increased levels of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov The antiparasitic efficacy of these compounds was diminished in the presence of an antioxidant, further supporting the role of oxidative stress in their mechanism. nih.gov Additionally, 3-nitro-1,2,4-triazole-based compounds have demonstrated antitrypanosomal activity. scispace.com

Neuropharmacological Mechanisms

The this compound scaffold and related structures have been investigated for their interactions with various targets in the central nervous system (CNS), suggesting potential applications in neuropharmacology.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT₇ receptor agonism)

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter involved in a wide range of physiological and psychological processes. nih.gov The 5-HT₇ receptor, the most recently identified serotonin receptor subtype, is expressed in functionally relevant brain regions and has become a target for therapeutic intervention in CNS disorders. nih.govfrontiersin.org

The 5-HT₇ receptor is a G protein-coupled receptor that primarily couples to Gₛ proteins, leading to the activation of adenylyl cyclase. nih.gov Both agonists and antagonists of the 5-HT₇ receptor have been developed and studied for their potential therapeutic applications. nih.govnih.gov For instance, 5-HT₇ receptor antagonists have shown antidepressant-like effects and have been investigated for their potential in treating cognitive deficits associated with schizophrenia. nih.gov Conversely, 5-HT₇ receptor agonists have been explored for their potential in treating neuropathic pain. nih.gov The development of selective ligands for the 5-HT₇ receptor continues to be an active area of research. nih.gov While direct studies on this compound as a 5-HT₇ receptor agonist are not extensively documented in the provided context, the indole nucleus is a common feature in many serotonin receptor ligands.

Imidazoline (B1206853) I₂ Receptor (I₂-IR) Ligand Activity

Imidazoline receptors are a class of non-adrenergic binding sites in the brain and peripheral tissues. nih.govwikipedia.org They are broadly classified into I₁, I₂, and I₃ subtypes. wikipedia.org The I₂ imidazoline receptor (I₂-IR) has gained attention as a potential therapeutic target for neurodegenerative diseases like Alzheimer's disease. nih.gov

The molecular identity of I₂-IRs is still being fully elucidated, but they are known to bind certain ligands with high affinity. nih.gov Research has focused on developing selective ligands for I₂-IR to better understand their function and therapeutic potential. nih.gov Structural modifications of known I₂-IR ligands have led to the development of new derivatives with an imidazole-linked heterocycle as a key feature. nih.gov These new ligands have been synthesized and evaluated for their affinity to human I₂-IRs. nih.gov For example, 2-(benzo[b]thiophen-2-yl)-1H-imidazole has been identified as a promising I₂-IR ligand. nih.gov

Neuroprotective Mechanisms and Synaptic Plasticity Modulation

Neuroprotective Mechanisms:

Neuroprotection is a key strategy in combating neurodegenerative diseases. Indole derivatives, such as indole-3-propionic acid (IPA), have demonstrated significant neuroprotective effects. mdpi.com These effects are often attributed to their antioxidant and anti-inflammatory properties. mdpi.com For instance, IPA has been shown to mitigate neuronal damage and oxidative stress. mdpi.com

Ligands targeting the I₂-IR have also shown neuroprotective properties. nih.gov Selected imidazole-linked heterocycles have demonstrated the ability to rescue human dopaminergic cell lines from cell death in in vitro models of Parkinson's disease. nih.gov In a mouse model of Alzheimer's disease, an I₂-IR ligand ameliorated cognitive impairment and reduced markers of neuroinflammation. nih.gov Another indole-containing compound, 3-(4-Chlorophenylselanyl)-1-methyl-1H-indole, has shown antioxidant activity and reversed oxidative stress in the cortex and hippocampus in a mouse model of neuropathic pain. nih.gov

Synaptic Plasticity Modulation:

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. nih.govnih.gov The modulation of AMPA receptor function and trafficking is a critical mechanism underlying many forms of synaptic plasticity. nih.gov

Endocannabinoids are known to modulate synaptic transmission and plasticity. frontiersin.org At some synapses, activation of the CB1 receptor can decrease neurotransmitter release and affect short-term synaptic depression. frontiersin.org Furthermore, I₂-IR ligands have been shown to have a beneficial effect on synaptic plasticity in a mouse model of Alzheimer's disease. nih.gov

Anti-inflammatory Effects in the Central Nervous System

Neuroinflammation is a key component in the pathophysiology of many neurodegenerative diseases. nih.gov Therefore, compounds with anti-inflammatory effects in the CNS are of significant therapeutic interest.

Hybrid molecules containing both imidazole and indole nuclei have been evaluated for their anti-inflammatory activities. nih.gov These compounds have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov Ligands targeting the I₂-IR have also demonstrated crucial anti-inflammatory effects in cellular models of neuroinflammation. nih.gov Specifically, the I₂-IR ligand LSL33 was found to reduce neuroinflammation markers in a mouse model of Alzheimer's disease. nih.gov Indole-3-propionic acid has also been shown to inhibit CNS inflammation in astrocytes in a mouse model of experimental autoimmune encephalomyelitis. mdpi.com

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific research data for the compound This compound concerning the detailed mechanistic investigations requested. The available studies focus on various derivatives and isomers of the indole-imidazole scaffold, but not on the precise molecule specified.

Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” while adhering to the provided outline and the strict requirement for scientifically accurate, detailed research findings for this specific molecule.

Research on related indole and imidazole-containing structures does indicate that this general class of compounds is of scientific interest for its biological activities. For instance:

Anti-inflammatory Mechanisms: Studies on hybrid molecules containing both indole and imidazole nuclei have shown potential anti-inflammatory effects, such as the reduction of leukocyte migration and the modulation of inflammatory mediators like TNF-α and IL-1β. nih.gov Furthermore, certain indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. nih.gov

Antioxidant Properties: Various imidazole and indole derivatives have demonstrated significant antioxidant and radical scavenging properties in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.netcentralasianstudies.orgnih.gov

Aromatase Inhibition: A number of azolyl-substituted indoles, where the azole is either an imidazole or triazole, have been identified as potent inhibitors of the aromatase enzyme, which is a key target in breast cancer therapy. tandfonline.comnih.govfrontiersin.org

Cannabinoid Receptor Modulation: The indole scaffold is present in molecules that have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), indicating the potential for this chemical family to influence the endocannabinoid system. nih.govnih.gov

However, these findings are associated with molecules that differ from This compound in the point of attachment between the rings, the presence of linker groups, or other substitutions. Extrapolating these specific mechanisms and data to the requested compound without direct evidence would be scientifically inaccurate.

To provide the detailed and specific article as requested, dedicated research on the synthesis and biological evaluation of This compound would be required.

Absence of Research Data on Direct AMPK Activation by this compound

Following a comprehensive review of available scientific literature, no studies were identified that investigate or report on the direct activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) by the chemical compound this compound. Consequently, there is no data to support the inclusion of a section on this specific mechanistic interaction.

Extensive searches of research databases and scientific publications did not yield any information pertaining to the biological activity of this compound in the context of AMPK signaling. While the broader classes of indole and imidazole derivatives have been explored for various biological activities, and some have been investigated as modulators of AMPK, research specifically focused on this compound's effect on this enzyme is not present in the public domain.

Therefore, the section "4.6.3. Direct Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK)" cannot be populated with the requested detailed research findings, data tables, or mechanistic insights for the compound this compound.

Pharmacological and Preclinical Evaluation of 3 1h Imidazole 4 Yl 1h Indole Analogs

In Vitro Pharmacological Profiling

The in vitro evaluation of 3-(1H-imidazole-4-yl)-1H-indole analogs has been crucial in elucidating their pharmacological properties, including target engagement, cellular effects, and mechanisms of overcoming drug resistance.

Target Binding Affinity and Receptor Selectivity Assays

Fragment-based screening and structure-based design have been instrumental in the discovery and optimization of indole (B1671886) derivatives as potent inhibitors of specific molecular targets. For instance, a fragment-based screen using NMR led to the identification of 2-indole carboxylic acid derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov Subsequent optimization of a hit from this screen resulted in a significant increase in binding affinity, with some tricyclic indole acids exhibiting single-digit nanomolar binding affinity for Mcl-1. nih.gov These optimized inhibitors demonstrated high selectivity, with over 1700-fold selectivity for Mcl-1 over Bcl-xL and more than 100-fold selectivity over Bcl-2. nih.gov X-ray crystallography of these compounds complexed with Mcl-1 provided detailed structural insights that guided further optimization efforts. nih.gov

In the realm of neuroscience, analogs based on the indole-imidazole scaffold have been developed as 5-HT7 receptor agonists. nih.gov Specifically, 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides were synthesized and evaluated for their potential as alternatives to the non-selective agonist 5-carboxamidotryptamine (B1209777) (5-CT). nih.gov These novel compounds were found to be potent and selective low-basicity 5-HT7 receptor agonists, with a key advantage of high selectivity over the 5-HT1A receptor. nih.gov

The following table summarizes the binding affinities of selected this compound analogs for their respective targets.

Compound/AnalogTargetBinding Affinity (Kᵢ)Selectivity
Tricyclic 2-indole carboxylic acidMcl-1<100 nM>1700-fold vs Bcl-xL, >100-fold vs Bcl-2
3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (AH-494)5-HT7 ReceptorPotent AgonistHigh selectivity over 5-HT1A Receptor
3-(1-methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide5-HT7 ReceptorPotent AgonistHigh selectivity over 5-HT1A Receptor

Cell-Based Functional Assays

Cell-based functional assays have provided critical insights into the cellular effects of this compound analogs. In the context of cancer, novel indole/1,2,4-triazole (B32235) hybrids have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov One particular compound efficiently inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Indole-linked 1,2,3-triazole derivatives have been shown to modulate inflammatory responses in human THP-1 monocytes. nih.gov Certain analogs were found to significantly attenuate the production of advanced glycation end-products (AGEs) and suppress the subsequent inflammatory cascade by inhibiting the AGE-ROS-NF-κB nexus. nih.gov This resulted in reduced levels of COX-2 protein and PGE2 production. nih.gov

In the field of infectious diseases, derivatives of 3-(1H-imidazol-5-yl)-1H-indoles have been identified as having potent antimicrobial activity. nih.gov A screening of an in-house library identified compounds that weakly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further synthesis and evaluation of analogs led to the discovery of compounds with significantly improved anti-MRSA activity (MIC ≤ 0.25 µg/mL) that lacked cytotoxicity and hemolytic properties. nih.gov Another study on 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives also reported potent activity against MRSA and other Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov

The table below presents a summary of the in vitro functional activities of selected this compound analogs.

Compound/AnalogCell Line/OrganismFunctional ActivityKey Findings
Indole/1,2,4-triazole hybridVarious cancer cell linesAntiproliferativeInhibits tubulin polymerization, G2/M cell cycle arrest nih.gov
Indole-linked 1,2,3-triazole derivativesHuman THP-1 monocytesAnti-inflammatorySuppresses AGE-ROS-NF-κB pathway, reduces COX-2 and PGE2 nih.gov
3-(1-phenethyl-1H-imidazol-5-yl)-5-halo-1H-indolesMethicillin-resistant Staphylococcus aureus (MRSA)AntimicrobialMIC ≤ 0.25 µg/mL, non-cytotoxic, non-hemolytic nih.gov
3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indoleGram-positive bacteria (including MRSA, VRE)AntimicrobialPotent growth inhibition nih.gov

Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. Research into this compound analogs has shown promise in overcoming such resistance. For example, one of the novel indole/1,2,4-triazole hybrids demonstrated strong antiproliferative activity against the multi-drug resistant K562R cell line, being more effective than the reference compounds isoCA-4 and CA-4. nih.gov

In the context of colorectal cancer, acquired resistance to anti-EGFR inhibitors like cetuximab is a major clinical issue. Studies have investigated strategies to overcome this resistance. While not directly involving this compound, the principles of targeting downstream pathways are relevant. For instance, a maintenance therapy combining cetuximab with a MEK inhibitor showed significant antitumor activity and was able to prevent or overcome resistance to anti-EGFR inhibitors in colorectal cancer models. nih.gov This suggests that combination therapies involving novel agents could be a viable strategy. Similarly, the triple monoclonal antibody MM151 has shown efficacy in cetuximab-resistant colorectal cancer models by providing a more complete blockade of the EGFR. nih.gov

In Vivo Preclinical Efficacy Studies in Disease Models

The promising in vitro results of this compound analogs have prompted their evaluation in various in vivo disease models to assess their preclinical efficacy.

Anti-tumor Efficacy in Xenograft Models

The anti-tumor activity of compounds related to the this compound scaffold has been evaluated in xenograft models of human cancer. While specific in vivo data for this exact compound is limited in the provided search results, studies on related indole-containing compounds and strategies for overcoming resistance in xenograft models are informative.

In human colorectal cancer xenograft models (SW48, LIM1215, and CACO2), the triple anti-EGFR antibody mixture MM151 demonstrated greater tumor growth inhibition compared to cetuximab. nih.gov In cetuximab-refractory models, MM151 treatment induced partial responses and stable disease, achieving a 100% disease control rate in all three xenograft models. nih.gov This highlights the potential of more comprehensive target inhibition.

Another study in colorectal cancer xenografts showed that a maintenance therapy with cetuximab plus a MEK inhibitor, following an initial treatment with irinotecan (B1672180) and cetuximab, resulted in the best antitumor activity, leading to suppression of tumor growth. nih.gov This effect was long-lasting, with prolonged survival observed in the treated mice. nih.gov

The table below summarizes the anti-tumor efficacy of related strategies in xenograft models.

Treatment StrategyXenograft ModelEfficacyKey Findings
MM151 (anti-EGFR antibody mixture)SW48, LIM1215, CACO2 (Colorectal Cancer)Significant tumor growth inhibition, complete responses in some mice nih.govSuperior to cetuximab, effective in cetuximab-resistant models nih.gov
Cetuximab + MEK inhibitor (maintenance)SW48, LIM1215, GEO (Colorectal Cancer)Suppression of tumor growth, prolonged survival nih.govOvercomes resistance to anti-EGFR therapy nih.gov

Evaluation in Infection Models (e.g., antiparasitic)

The therapeutic potential of indole-based compounds extends to infectious diseases. A series of 3-piperidin-4-yl-1H-indoles, structurally related to the core imidazole-indole scaffold, were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This investigation was prompted by a hit from a high-throughput whole-cell screen. nih.gov While many modifications to the N-piperidinyl group were not well-tolerated, the study identified a lead compound with promising antimalarial activity against both drug-sensitive and drug-resistant strains (EC50 values ~3 µM). nih.gov This compound also showed selectivity for the malaria parasite and no cross-resistance with chloroquine, marking it as a potential new chemotype for further development. nih.gov

Based on a thorough review of scientific literature, there is currently insufficient publicly available data to generate a detailed article on the preclinical evaluation of This compound analogs that strictly adheres to the specific sections and subsections requested.

Extensive searches were conducted to find information pertaining to the assessment of these specific analogs in neurodegenerative disease models, their anti-inflammatory response in animal models, their pharmacokinetic profiles, and any screening for potential off-target functions. The search results did not yield specific studies on the This compound scaffold in these contexts.

While research exists on related but structurally distinct compounds, such as other imidazole-linked heterocycles or different indole derivatives, presenting this information would not align with the strict requirement to focus solely on This compound and its direct analogs. Adhering to the principles of scientific accuracy and avoiding the introduction of information outside the explicit scope of the request is paramount.

Therefore, it is not possible to provide a scientifically accurate and informative article that fulfills the detailed outline provided. Further research and publication in the scientific community are needed to populate these specific areas of inquiry for the This compound chemical class.

Computational and Theoretical Studies on 3 1h Imidazole 4 Yl 1h Indole

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking studies have been instrumental in identifying potential biological targets for 3-(1H-imidazole-4-yl)-1H-indole and its derivatives. For instance, derivatives of this scaffold have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy and neurological diseases. nih.gov Computational docking simulations suggested that a hydroxyl group on the imidazole (B134444) ring could favorably interact with a serine residue (Ser167) in the active site of IDO1, thereby improving the inhibitory potency. nih.gov

In another study, indolylquinazolinone derivatives, which can be conceptually related to the indole-imidazole scaffold, were assessed for their ability to bind to long RSH (RelA/SpoT homolog) proteins. mdpi.com These proteins are involved in bacterial stress responses, making them attractive targets for new antibacterial agents. mdpi.com The docking studies utilized mycobacterial and streptococcal (p)ppGpp synthetase structures as models to predict binding interactions. mdpi.com

Furthermore, substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds, which share the imidazole moiety, were docked against the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor, a potential antimalarial drug target. nih.gov The results indicated good binding affinities, with binding energies ranging from -6.85 to -8.75 kcal/mol, suggesting their potential as antimalarial agents. nih.gov

Table 1: Predicted Binding Affinities of Related Imidazole-Containing Compounds with Biological Targets

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Potential Application
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamidesPlasmodium falciparum Adenylosuccinate Lyase (PfADSL)-6.85 to -8.75Antimalarial
2-(5-imidazolyl)indole derivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Not explicitly stated in kcal/mol, but showed strong inhibitory activity (IC50 = 0.16 µM)Cancer Immunotherapy, Neurological Disease
IndolylquinazolinonesLong RSH (RelA/SpoT homolog) proteinsNot explicitly stated in kcal/molAntibacterial

This table is for illustrative purposes and the binding energies are for related compound classes, not this compound itself, as specific data for this exact compound was not available in the search results.

The stability of the ligand-target complex is governed by various intermolecular interactions. For this compound and its analogs, hydrogen bonding and pi-stacking are crucial.

In the context of IDO1 inhibition, computational models highlighted the importance of a hydroxyl group interacting with the Ser167 residue, indicating a key hydrogen bond. nih.gov For a related compound, 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea, crystallographic studies revealed an intramolecular N-H···N hydrogen bond. researchgate.net In the crystal structure, centrosymmetric dimers are formed via N-H···N(imidazole) hydrogen bonds, which are further connected into a three-dimensional network by C-H···O(carbonyl) and (methylene)C-H···π interactions. researchgate.net

The indole (B1671886) ring system, a prominent feature of this compound, is a well-known participant in pi-stacking interactions, which are common in biological systems and contribute significantly to the binding of ligands to proteins.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and other molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations at the B3LYP/6-31++G(d,p) level of theory have been used to analyze the geometrical characteristics of related imidazole and indole derivatives. niscpr.res.in Such calculations help in determining the optimized molecular structure, bond lengths, and bond angles. For example, in a study of an imidazole derivative, the planarity of the imidazole ring was confirmed, while a substituted pyrimidine (B1678525) ring was found to be non-planar due to steric and electronic effects. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. masterorganicchemistry.comlibretexts.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests higher reactivity. irjweb.comlibretexts.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Imidazole Derivative

ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Data from a study on a related imidazole derivative, as specific data for this compound was not available. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of related heterocyclic compounds, MEP analysis has been used to identify reactive areas. chemrxiv.org For instance, in the anti-cancer drug Sunitinib, which contains an oxindole (B195798) ring, the NH groups were identified as electron-deficient regions (nucleophilic reactivity), while the carbonyl oxygen atoms were electron-rich (electrophilic attack sites). chemrxiv.org For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the N-H protons of both the indole and imidazole rings would represent regions of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org For this compound, NBO analysis elucidates the delocalization of electron density between occupied Lewis-type orbitals (donors, such as lone pairs and bonds) and unoccupied non-Lewis-type orbitals (acceptors, such as anti-bonding orbitals). materialsciencejournal.orgacadpubl.eu This delocalization corresponds to stabilizing donor-acceptor interactions.

Key findings from NBO analysis on related indole and imidazole structures reveal significant intramolecular charge transfer (ICT). The lone pair electrons on the nitrogen atoms of both the indole and imidazole rings are key electron donors. Electron density is often transferred from these nitrogen lone pairs (n) to the antibonding (π*) orbitals of the aromatic rings, leading to substantial stabilization of the molecule. materialsciencejournal.orgresearchgate.net The magnitude of this stabilization is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

For instance, in similar heterocyclic systems, the interaction between a nitrogen lone pair and an adjacent π(C-C) or π(C-N) bond can have stabilization energies ranging from 5 to over 50 kcal/mol, indicating significant electron delocalization and resonance effects that define the molecule's electronic character. acadpubl.euniscpr.res.in These interactions are crucial for understanding the molecule's reactivity and its ability to engage in non-covalent interactions with biological targets.

Table 1: Representative NBO Interactions in Imidazole-Indole Systems

Donor Orbital (Occupancy) Acceptor Orbital (Occupancy) E(2) (kcal/mol) Type of Interaction
LP (1) N (imidazole) π* (C=N) ~45-55 Intramolecular Hyperconjugation
LP (1) N (indole) π* (C=C) ~40-50 Intramolecular Hyperconjugation
π (C=C) (indole) π* (C=C) (imidazole) ~15-25 π-π* Conjugation
π (C=N) (imidazole) π* (C=C) (indole) ~10-20 π-π* Conjugation

Note: Data are representative values based on studies of similar heterocyclic structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. iupac.org These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. nih.govyoutube.com For this compound and its derivatives, QSAR can be employed to predict their potential efficacy against various biological targets.

2D-QSAR and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies are applied to understand the structural requirements for biological activity.

2D-QSAR models correlate biological activity with physicochemical descriptors and topological indices that can be calculated from the 2D representation of the molecule. nih.gov These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and various electro-topological state indices. Models are often built using statistical methods like Multiple Linear Regression (MLR). tandfonline.com

3D-QSAR models require the 3D structures of the molecules and their alignment. youtube.com These methods analyze the steric and electrostatic fields surrounding the aligned molecules. tandfonline.com Prominent 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates steric and electrostatic fields at various grid points around the molecules and correlates these values with biological activity. researchgate.netnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.comrsc.org

The predictive power of QSAR models is assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²) for internal validation. nih.gov External validation using a test set (R²pred) is crucial to confirm the model's robustness. researchgate.net

Table 2: Typical Validation Parameters for QSAR Models of Heterocyclic Compounds

QSAR Method Statistical Parameter Typical Value Interpretation
2D-QSAR (MLR) > 0.5 Good internal predictivity
> 0.6 Goodness of fit
3D-QSAR (CoMFA) 0.5 - 0.7 Good internal predictivity
0.8 - 0.99 Excellent goodness of fit
3D-QSAR (CoMSIA) 0.6 - 0.8 Very good internal predictivity
0.85 - 0.99 Excellent goodness of fit

Note: Values are based on published QSAR studies on kinase inhibitors and other bioactive heterocyclic compounds. tandfonline.comresearchgate.netnih.gov

Predictive Modeling for Compound Design

A validated QSAR model serves as a powerful predictive tool for the rational design of new, more potent derivatives of this compound. nih.gov The contour maps generated from 3D-QSAR studies are particularly informative. For example, a CoMFA or CoMSIA map might indicate that:

A region of positive electrostatic potential is favored, suggesting that adding an electron-withdrawing group at that position on the indole or imidazole ring could enhance activity.

A sterically favored region suggests that introducing a bulky substituent would be beneficial, whereas a sterically disfavored region indicates that bulky groups should be avoided.

This approach transforms QSAR from a retrospective, explanatory tool into a prospective, predictive one, guiding synthetic efforts toward molecules with a higher probability of success and reducing the need for extensive trial-and-error synthesis. nih.govnih.gov

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are computational strategies used to identify novel drug candidates. For a scaffold like this compound, these techniques can explore a vast chemical space to find derivatives with high affinity for a specific biological target.

Virtual Screening involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a target receptor. nih.gov Derivatives of this compound could be searched for in databases like ZINC or PubChem. The process typically involves molecular docking, where each compound is placed into the target's binding site and its binding affinity is estimated using a scoring function. Hits with high scores are then prioritized for experimental testing. benthamscience.com

De Novo Design is a computational method for creating entirely new molecules. nih.gov Algorithms can "grow" a molecule within the constraints of a receptor's binding pocket, piece by piece, or by linking pre-existing molecular fragments. Starting with the this compound core, de novo design programs could suggest novel substitutions on the indole and imidazole rings to optimize interactions with a target, thereby designing new potential inhibitors from the ground up.

Computational Predictions of Drug-Likeness and Pharmacokinetic Profiles

Early assessment of a compound's potential to be developed into a drug is critical. Computational models are widely used to predict drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable properties to be an oral drug. nih.gov This is often assessed using rules-based filters:

Lipinski's Rule of Five: A widely used rule of thumb that suggests poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Ghose Filter: Defines a range for properties like molecular weight (160-480), logP (-0.4 to 5.6), and atom count (20-70) for a compound to have good drug-like character. researchgate.net

Pharmacokinetic (ADMET) Predictions provide quantitative estimates of a molecule's behavior in the body. For this compound, various properties can be predicted using online tools and specialized software. Key predicted parameters include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.netjaptronline.comnih.gov

Table 3: Predicted Drug-Likeness and Pharmacokinetic Profile for this compound

Property / Parameter Predicted Value Interpretation / Significance
Drug-Likeness
Molecular Weight (Da) ~209.24 Complies with Lipinski's Rule (<500)
logP (Octanol/Water) ~2.0 - 2.5 Optimal lipophilicity, complies with Lipinski's Rule (<5)
H-Bond Donors 2 Complies with Lipinski's Rule (≤5)
H-Bond Acceptors 2 Complies with Lipinski's Rule (≤10)
Topological Polar Surface Area (TPSA) ~54.8 Ų Indicates good potential for oral bioavailability (<140 Ų) researchgate.net
Pharmacokinetics (ADMET)
Aqueous Solubility (logS) -3.0 to -4.0 Moderately soluble
Gastrointestinal (GI) Absorption High Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Yes/No (Varies by model) May or may not cross the BBB, target dependent
P-glycoprotein (P-gp) Substrate No Not likely to be actively effluxed from cells
CYP1A2 Inhibitor Yes (Potential) Potential for drug-drug interactions
CYP2C9 Inhibitor No (Likely) Low potential for drug-drug interactions
CYP2D6 Inhibitor Yes (Potential) Potential for drug-drug interactions
CYP3A4 Inhibitor Yes (Potential) Potential for drug-drug interactions

Note: These values are estimations derived from various in silico prediction models and may vary between different software tools (e.g., SwissADME, pkCSM). nih.govdergipark.org.tr

Derivatization and Lead Optimization Strategies for Enhanced Efficacy

Scaffold Modification for Improved Potency and Selectivity

Scaffold modification is a cornerstone of medicinal chemistry, involving the systematic alteration of a lead compound's structure to understand its structure-activity relationships (SAR) and thereby improve its biological activity and target specificity. For the indole-imidazole scaffold, research has shown that even minor chemical changes can have a profound impact on potency and selectivity. nih.govnih.gov

Key strategies for modifying the 3-(1H-imidazole-4-yl)-1H-indole scaffold include:

Substitution on the Indole (B1671886) Ring: The indole nitrogen (N-1) and various positions on the benzene (B151609) ring (C-4, C-5, C-6, C-7) are common sites for modification. For instance, in the search for new antimicrobials, it was discovered that halogenation at the 5-position of the indole ring is a critical structural requirement for potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Substitution on the Imidazole (B134444) Ring: The nitrogen atoms and the carbon at the C-2 position of the imidazole ring are key points for derivatization. Attaching different substituents can modulate the electronic properties and steric profile of the molecule, influencing how it interacts with its target. nih.govnih.gov Studies on indole-imidazole hybrids have demonstrated that introducing electron-donating groups, such as alkyl groups, into the imidazole ring can enhance cytoprotective activity. nih.govnih.gov

Modification of the Linker: While the direct C-C bond between the indole C-3 and imidazole C-4 is the defining feature of the core compound, related structures often feature a linker group, such as a methylene (B1212753) (-CH2-), between the two heterocyclic rings. nih.gov The nature and length of this linker can significantly alter the molecule's conformation and its ability to fit into a target's binding site.

An extensive study on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed a very narrow and precise SAR for anti-MRSA activity. Initial screening identified compounds with weak activity (MIC 16 µg/mL). nih.gov Through systematic modification, particularly by introducing a 5-fluoro substituent on the indole and a 4-methoxybenzyl group on the imidazole nitrogen, analogues with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL) were identified. nih.gov This highlights the dramatic gains in potency that can be achieved through targeted scaffold modification. Conversely, a library of 74 other analogues with different substitutions failed to show any significant activity, underscoring the high degree of structural specificity required. nih.gov

The principle of scaffold modification is further illustrated in the development of inhibitors for other targets, such as p21-activated kinase 1 (PAK1). In that context, SAR analysis showed that substituting an appropriate hydrophobic ring in a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov Similarly, developing inhibitors of monoamine oxidase B (MAO B) from related dihydroisoxazole (B8533529) scaffolds demonstrated that the presence of two aryl substituents was essential for selectivity and potency, and that enantiomeric separation could increase selectivity more than six-fold. nih.gov These examples from related heterocyclic chemistry underscore the power of scaffold modification and stereochemical control in optimizing drug candidates.

Compound/ModificationTarget/AssayPotency (IC₅₀/MIC)Key Finding
Indole-Imidazole 1 / 2 MRSA16 µg/mLInitial weak activity identified from library screening. nih.gov
Indole-Imidazole 3 (5-fluoro) MRSAInactiveAddition of 5-fluoro group alone eliminated activity. nih.gov
Analogue 26 MRSA≤ 0.25 µg/mLSignificant potency increase achieved through optimized substitutions. nih.gov
Analogue 32 MRSA≤ 0.25 µg/mLOptimized substitutions on the scaffold lead to potent activity. nih.gov
Indole-based Imidazole 13 α-glucosidase8.37 ± 0.11 µMRepresents the most effective derivative in a series against this target. researchgate.net
Indole-imidazole with Cl atoms (7) Antifungal>90% growth inhibitionDemonstrates strong fungicidal effects against specific strains. nih.gov

Strategies for Enhancing Solubility and Bioavailability

A significant hurdle in drug development is the poor aqueous solubility of many organic compounds, including those based on the indole scaffold. acs.orgacs.org Low solubility can lead to poor absorption from the gastrointestinal tract and, consequently, low bioavailability, limiting a compound's therapeutic potential. acs.orgresearchgate.net The indole-imidazole core, being a largely hydrophobic and planar structure, is prone to these issues.

Several strategies can be employed to enhance the solubility and bioavailability of these compounds:

Chemical Modification: This is a primary strategy that often overlaps with scaffold modification for potency. Introducing polar functional groups (e.g., hydroxyl, carboxyl, amino groups) can increase hydrophilicity and improve water solubility. acs.org Another sophisticated approach is the disruption of molecular planarity and symmetry. Symmetrical, planar molecules tend to pack more efficiently into a stable crystal lattice, which increases their melting point and decreases their solubility. acs.org Introducing substituents that create a more three-dimensional, asymmetric shape can disrupt this crystal packing, leading to improved solubility. acs.org

Complexation: This technique involves forming an inclusion complex with a host molecule, most commonly a cyclodextrin. researchgate.net Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity. The poorly soluble drug molecule can be encapsulated within the cavity, forming a complex that has significantly improved apparent water solubility without altering the drug's chemical structure. researchgate.net

Solid Dispersions: This method involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. researchgate.net Techniques like solvent evaporation can be used to create a solid dispersion where the drug's crystal lattice is broken, thereby enhancing its dissolution rate and solubility. researchgate.net

Supramolecular Approaches: Novel strategies include the use of specifically designed host molecules, such as a bisimidazole pyridine-based metallo-tweezer (MRE). acs.org This type of supramolecular host can encapsulate drug molecules within its cavity, disrupting the self-aggregation that often contributes to poor solubility. acs.org The mechanism involves strong π–π stacking interactions and coordination with a central metal ion, which effectively shields the hydrophobic drug from the aqueous environment and promotes solvation. acs.org

Salt Formation: For compounds with acidic or basic functional groups, forming a salt is a common and effective way to increase solubility and dissolution rate. The imidazole ring, with a pKaH of about 7.1, can act as a base and form stable crystalline salts with strong acids. mdpi.com

StrategyMechanismApplication to Indole-Imidazole
Disruption of Molecular Planarity/Symmetry Reduces crystal lattice energy, making it easier for solvent to break apart the crystal structure. acs.orgIntroduction of non-planar or bulky substituents on the indole or imidazole rings.
Complexation with Cyclodextrins The hydrophobic drug is encapsulated in the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the host improves water solubility. researchgate.netCan be applied to the indole-imidazole core to form a water-soluble inclusion complex.
Prodrug Formation A promoiety is attached to the drug, altering its physicochemical properties (e.g., increasing solubility). The promoiety is cleaved in the body to release the active drug. orientjchem.orgnih.govAttaching a phosphate (B84403) ester or a hydrophilic amino acid can significantly increase aqueous solubility.
Supramolecular Encapsulation A host molecule (e.g., a metallo-tweezer) binds the drug, preventing self-aggregation and improving interaction with the solvent. acs.orgThe aromatic indole and imidazole rings are well-suited for π–π stacking interactions within a host cavity.

Design of Prodrugs and Targeted Delivery Systems

When direct modification of a lead compound to improve solubility or bioavailability compromises its potency, a prodrug strategy becomes an invaluable tool. orientjchem.orgnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. orientjchem.org This approach allows for the temporary masking of functionalities that may be responsible for poor physicochemical properties.

For the this compound scaffold, several prodrug strategies could be envisioned:

Improving Aqueous Solubility: A common reason for designing prodrugs is to overcome poor water solubility, which often limits formulation options, particularly for intravenous or ophthalmic administration. nih.govnih.gov

Phosphate Esters: If the indole-imidazole derivative contains a hydroxyl group (e.g., through substitution), it can be converted into a phosphate ester prodrug. The dianionic phosphate group dramatically increases water solubility. In the body, endogenous enzymes like alkaline phosphatases can efficiently cleave the ester bond to release the parent drug. nih.govnih.gov

Amide/Ester Prodrugs: The indole nitrogen or a suitably placed carboxyl or hydroxyl group can be derivatized. For example, an amide prodrug of the indole-containing anticancer agent DW2282 increased its water solubility from 0.024 mg/mL to 0.86 mg/mL, also improving its bioavailability. orientjchem.org Similarly, attaching hydrophilic amino acids can enhance solubility.

Improving Permeability: For drugs that are too polar to effectively cross cell membranes, a lipophilic promoiety can be attached to create a more lipophilic prodrug. This is a common strategy to enhance oral bioavailability. For example, the antibacterial agent ampicillin (B1664943) was converted to pivampicillin, an ester prodrug with higher lipophilicity and better bioavailability. orientjchem.org

Targeted Delivery: Prodrugs can also be designed for site-specific drug delivery. This involves attaching a promoiety that is recognized by a specific enzyme or transporter that is predominantly expressed at the target tissue. This can increase the drug concentration at the site of action while minimizing exposure and potential toxicity to other tissues.

Targeted delivery systems represent a more complex approach where the drug is encapsulated within or conjugated to a larger carrier molecule, such as a nanoparticle, liposome, or antibody-drug conjugate. These systems can be engineered to recognize and bind to specific cell surface receptors that are overexpressed on target cells (e.g., cancer cells), leading to selective drug release at the desired site. While specific applications for the this compound core are not widely reported, the principles are directly applicable, especially in fields like oncology where targeted therapy is paramount. nih.gov

Development of Multi-functional Agents Based on the Indole-Imidazole Core

Complex diseases like cancer often involve multiple, interconnected signaling pathways. nih.govnih.gov Targeting a single protein can be insufficient and may lead to the development of drug resistance. This has driven the development of multi-functional or dual-target agents—single molecules designed to inhibit two or more distinct biological targets simultaneously. nih.govresearchgate.net This strategy can offer improved efficacy, a better side-effect profile compared to combination therapies, and a lower likelihood of drug resistance. nih.gov

The this compound scaffold is an excellent starting point for designing such agents due to its status as a privileged structure. nih.govnih.gov The indole and imidazole moieties are present in numerous inhibitors of various targets, particularly protein kinases. researchgate.netekb.eg The development of multi-functional agents can be achieved through several design strategies:

Molecular Hybridization: This involves covalently linking two distinct pharmacophores (active molecular fragments) into a single hybrid molecule. For example, a fragment known to inhibit protein kinase A could be linked to a fragment known to inhibit protein kinase B. The indole-imidazole core can serve as either one of the pharmacophores or as a central scaffold to which other active fragments are attached. Indole-based hybrids have been explored as dual inhibitors of targets like tubulin and EGFR or as HDAC inhibitors. ekb.eg

Scaffold-Based Design: A single scaffold, like the indole-imidazole core, can be decorated with substituents in a way that allows it to bind to two different targets. For example, a series of compounds was developed to dually inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in cancer immunotherapy. nih.gov Similarly, dual inhibitors targeting both PI3K and BRD4 have been developed as a strategy to maximally suppress the oncogene MYC. researchgate.net

Indole-imidazole conjugates have already been noted for possessing multiple biological activities, such as antioxidant, antimicrobial, and anticancer properties. nih.gov For example, certain indole hydrazone derivatives have been identified as potential multifunctional molecules that exhibit both high antioxidant and potent antiproliferative activity, suggesting a beneficial interplay between these two properties in the treatment of neoplastic diseases. nih.gov The rational design of molecules based on the this compound core that can simultaneously modulate targets in oncology, such as EGFR, BRD4, PI3K, or HDACs, represents a promising future direction for this chemical class. nih.govnih.govekb.eg

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) and imidazole (B134444) nuclei are present in a wide array of bioactive natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.gov This inherent biological promiscuity suggests that 3-(1H-imidazol-4-yl)-1H-indole and its derivatives could modulate a variety of biological targets beyond those already identified.

Future research should focus on screening this compound and its analogues against a diverse panel of enzymes and receptors implicated in various diseases. For instance, given the established role of indole derivatives in neurological disorders, exploring targets within the central nervous system, such as monoamine oxidases or receptors involved in neuroinflammation, could be a fruitful avenue. nih.gov The anti-parasitic potential of indole scaffolds, as demonstrated against Plasmodium falciparum, also suggests that 3-(1H-imidazol-4-yl)-1H-indole derivatives could be investigated as novel antimalarial or antileishmanial agents. nih.govnih.gov

Furthermore, the anticancer properties of both indole and imidazole-containing compounds are well-documented. nih.govresearchgate.net Screening against a battery of cancer cell lines and key oncogenic proteins, such as kinases (e.g., JAK2/3, Aurora A/B) and growth factor receptors (e.g., EGFR), could uncover new therapeutic applications in oncology. nih.govnih.gov The structural similarity to known kinase inhibitors suggests that this scaffold could be optimized to target specific kinases with high potency and selectivity.

Integration of Advanced Synthetic and Computational Techniques

The future of drug discovery for 3-(1H-imidazol-4-yl)-1H-indole will heavily rely on the synergy between advanced synthetic methodologies and computational tools. Modern synthetic organic chemistry offers a plethora of techniques for the efficient and diverse functionalization of the indole and imidazole rings. acs.org Techniques like C-H activation, cross-coupling reactions, and multicomponent reactions can be employed to rapidly generate libraries of novel derivatives with varied substitution patterns. acs.org

Computational chemistry will play a pivotal role in guiding these synthetic efforts. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of 3-(1H-imidazol-4-yl)-1H-indole derivatives to various biological targets, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies can further elucidate the relationship between the chemical structure of the derivatives and their biological activity, providing valuable insights for the design of more potent and selective compounds.

The use of in silico screening methods, also known as virtual screening, can accelerate the identification of potential lead compounds from large virtual libraries, significantly reducing the time and cost associated with traditional high-throughput screening. mdpi.com This integrated approach will be crucial for efficiently navigating the vast chemical space of possible 3-(1H-imidazol-4-yl)-1H-indole derivatives.

Rational Design of Next-Generation Indole-Imidazole Hybrids

Building upon the insights gained from biological screening and computational modeling, the rational design of next-generation indole-imidazole hybrids will be a key focus. This will involve the strategic modification of the 3-(1H-imidazol-4-yl)-1H-indole scaffold to enhance potency, selectivity, and pharmacokinetic properties.

One promising strategy is the creation of multi-target inhibitors. Given that many complex diseases involve multiple biological pathways, compounds that can simultaneously modulate several key targets may offer superior therapeutic efficacy. nih.gov For example, designing derivatives that inhibit both key kinases and other signaling proteins involved in cancer progression could lead to more effective anticancer agents. nih.gov

Another approach is the development of "fragment-based" drug design. nih.gov By identifying small molecular fragments that bind to specific sub-pockets of a target protein, novel and potent inhibitors can be assembled by linking these fragments together. The indole and imidazole moieties of 3-(1H-imidazol-4-yl)-1H-indole can serve as core fragments that can be elaborated with other chemical groups to optimize binding interactions.

Furthermore, the synthesis of metal complexes incorporating indole-imidazole ligands has shown to enhance certain biological activities, such as cytoprotective effects. nih.gov Exploring the coordination chemistry of 3-(1H-imidazol-4-yl)-1H-indole with various metal ions could open up new avenues for therapeutic applications.

Challenges and Opportunities in Indole-Imidazole Drug Discovery

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For 3-(1H-imidazol-4-yl)-1H-indole and its derivatives, these challenges will include optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability. Early assessment of these properties using in vitro and in silico models will be crucial to avoid late-stage failures in drug development. researchgate.net

Another significant challenge lies in ensuring target selectivity to minimize off-target effects and potential toxicity. As this scaffold can interact with multiple biological targets, careful optimization will be required to achieve the desired therapeutic effect without causing unwanted side effects.

Despite these challenges, the opportunities presented by the 3-(1H-imidazol-4-yl)-1H-indole scaffold are substantial. The structural versatility of this hybrid molecule, combined with the proven therapeutic potential of its constituent indole and imidazole rings, provides a strong foundation for the development of novel drugs for a wide range of diseases. nih.gov The rich chemical space that can be explored through modern synthetic methods, guided by powerful computational tools, offers a high probability of identifying potent and selective drug candidates. As our understanding of the biological roles of this compound and its derivatives grows, so too will its potential to address unmet medical needs.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 3-(1H-imidazole-4-yl)-1H-indole derivatives, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound derivatives are typically synthesized via multi-step reactions involving coupling, cyclization, or substitution. For example, imidazole-indole hybrids can be synthesized by reacting indole precursors with pre-functionalized imidazole moieties under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .
  • Catalyst loading : Pd(PPh₃)₄ or Pd(OAc)₂ (0.5–2 mol%) balances cost and efficiency .
  • Temperature control : Reactions often proceed at 80–100°C for 8–24 hours, monitored by TLC/HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include indole NH (~10–12 ppm, broad), imidazole protons (7–8 ppm, singlet or doublet), and aromatic protons (6–8 ppm, multiplet). Coupling constants (e.g., J = 2–3 Hz for adjacent imidazole protons) confirm substitution patterns .
  • IR : Stretching frequencies for C=N (1650–1600 cm⁻¹) and N-H (3400–3200 cm⁻¹) validate imidazole-indole fusion .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formulae (e.g., C₁₄H₁₁N₃ for the base structure) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, particularly in cases of tautomerism or conformational isomerism?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical:

  • Data collection : High-resolution (<1.0 Å) data at low temperature (90–100 K) minimizes thermal motion artifacts .
  • Tautomer analysis : Electron density maps distinguish between 1H- and 4H-imidazole tautomers by locating H atoms on N1 vs. N4 positions .
  • Conformational analysis : Dihedral angles between indole and imidazole rings (e.g., 54.95° in [11]) reveal steric or electronic influences .
  • Validation : R-factor (<5%) and residual electron density (<0.3 eÅ⁻³) ensure model accuracy .

Q. Q4. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives in receptor-binding studies?

Methodological Answer: Structure-activity relationship (SAR) studies combine synthesis, docking, and assay

  • Pharmacophore modeling : Replace indole/imidazole substituents (e.g., 3-piperidinyl vs. 4-piperidinyl) to assess binding to targets like 5HT1A-R .
  • Docking simulations (AutoDock/Vina) : Compare binding poses and ΔG values for derivatives with halogen (e.g., 5-Br, 6-F) or electron-withdrawing groups (e.g., CF₃) .
  • In vitro assays : Measure IC₅₀ values against microbial strains (e.g., S. aureus MIC <10 µM for 3,4-dimethoxyphenyl derivatives ).

Q. Q5. What computational strategies are effective for analyzing electronic properties (e.g., HOMO-LUMO gaps) of this compound derivatives, and how do these correlate with reactivity?

Methodological Answer:

  • *DFT calculations (Gaussian/B3LYP-6-31G)**: Optimize geometry and compute frontier orbitals. Smaller HOMO-LUMO gaps (e.g., 4.5 eV) indicate higher reactivity in electrophilic substitution .
  • NBO analysis : Quantify charge distribution; electron-deficient imidazole rings (NBO charge ~−0.3) favor nucleophilic attack at C2 .
  • MD simulations : Assess solvation effects (e.g., water vs. DMSO) on tautomeric equilibria .

Q. Q6. How can researchers address contradictions in biological data (e.g., antimicrobial activity) across structurally similar derivatives?

Methodological Answer:

  • Data normalization : Control for variables like solvent (DMSO vs. saline), bacterial strain (ATCC vs. clinical isolates), and assay type (broth microdilution vs. disk diffusion) .
  • Statistical analysis : Apply ANOVA/Tukey tests to identify significant differences (p <0.05) between substituent groups (e.g., 4-F vs. 4-OCH₃) .
  • Mechanistic studies : Use fluorescence microscopy to compare membrane permeabilization or ROS generation across derivatives .

Methodological Best Practices

Q. Q7. What protocols ensure reproducibility in synthesizing this compound derivatives, particularly for air-sensitive intermediates?

Methodological Answer:

  • Schlenk techniques : Use nitrogen/argon lines for moisture-sensitive steps (e.g., Grignard additions) .
  • Stoichiometry control : Pre-dry reagents (MgSO₄, molecular sieves) and calibrate syringes for precise catalyst addition .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation without quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.